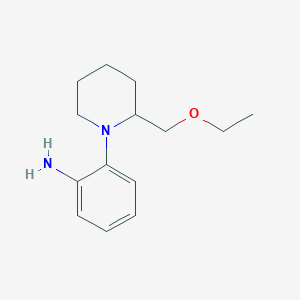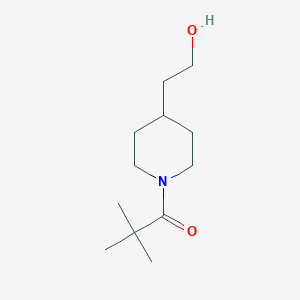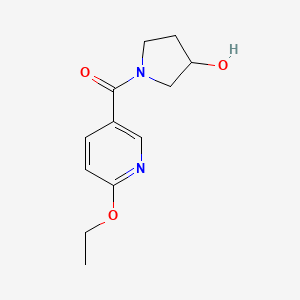![molecular formula C11H13FN4O B1490947 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2098037-85-3](/img/structure/B1490947.png)
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Vue d'ensemble
Description
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound that belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and the ability to produce large quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azido group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azido group substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazepine N-oxide.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazepines with various functional groups.
Applications De Recherche Scientifique
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential cellular processes in target organisms. Molecular docking studies have provided insights into the interactions between this compound and its molecular targets, elucidating the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dibenzo[b,f][1,4]oxazepines: These compounds have a similar oxazepine ring system but with different substitution patterns, resulting in different pharmacological activities.
Uniqueness
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the azidoethyl and fluoro substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
IUPAC Name |
4-(2-azidoethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNWHBXQYQKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)






